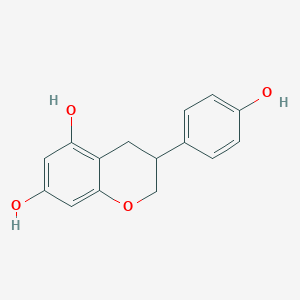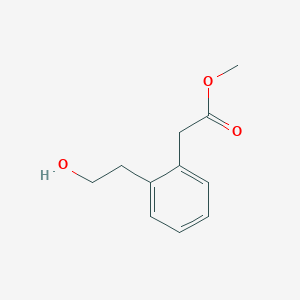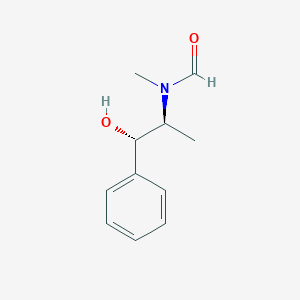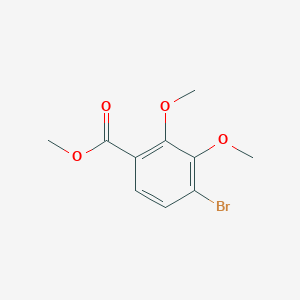
Methyl 4-bromo-2,3-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-2,3-dimethoxybenzoate is an organic compound with the molecular formula C10H11BrO4 It is a derivative of benzoic acid, featuring bromine and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-2,3-dimethoxybenzoate typically involves the bromination of methyl 2,3-dimethoxybenzoate. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, concentration, and reaction time to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-bromo-2,3-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the bromine atom or the ester group.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes depending on the target functional group.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-2,3-dimethoxybenzoate finds applications in various scientific domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 4-bromo-2,3-dimethoxybenzoate depends on its interaction with molecular targets. The bromine and methoxy groups influence its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact pathways and targets can vary based on the specific application and context of use .
Comparación Con Compuestos Similares
- Methyl 4-bromo-2-methoxybenzoate
- Methyl 3,4-dimethoxybenzoate
- Methyl 3-bromo-4-methoxybenzoate
Comparison: Methyl 4-bromo-2,3-dimethoxybenzoate is unique due to the presence of both bromine and two methoxy groups on the aromatic ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions compared to similar compounds. For instance, the additional methoxy group can enhance electron-donating effects, making it more reactive in electrophilic aromatic substitution reactions .
Propiedades
Número CAS |
61203-58-5 |
|---|---|
Fórmula molecular |
C10H11BrO4 |
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
methyl 4-bromo-2,3-dimethoxybenzoate |
InChI |
InChI=1S/C10H11BrO4/c1-13-8-6(10(12)15-3)4-5-7(11)9(8)14-2/h4-5H,1-3H3 |
Clave InChI |
PPDHNLSIQGTMHM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1OC)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


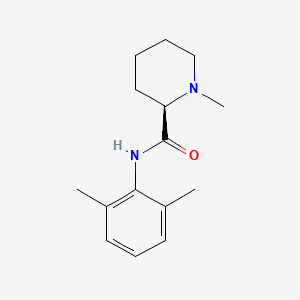
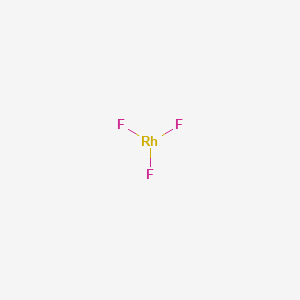
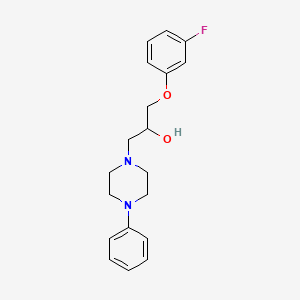
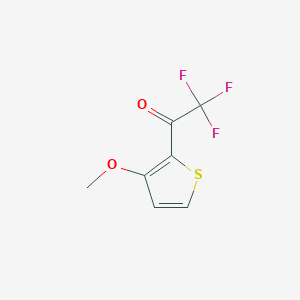
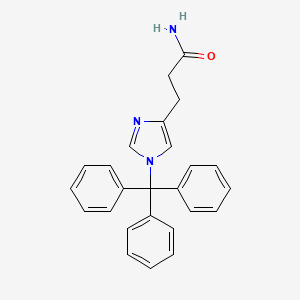

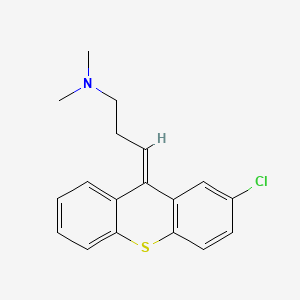
![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
![1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13421221.png)
![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)
